Fmoc-dab-oh
Description
Fmoc-Dab-OH (CAS: 161420-87-7) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound consists of 2,4-diaminobutyric acid (Dab) with a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group. Key properties include:
- Molecular formula: C₁₉H₂₀N₂O₄
- Molecular weight: 340.38 g/mol
- Solubility: Soluble in dimethyl sulfoxide (DMSO) but poorly soluble in aqueous buffers .
- Storage: Stable at -20°C for up to one month when stored in a sealed container .
- Safety: Harmful upon inhalation, skin contact, or ingestion, requiring protective equipment during handling .
The Dab residue provides two amino groups, enabling selective functionalization of the γ-position for orthogonal protection strategies or conjugation .
Properties
IUPAC Name |
(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDRDGKSMGGBDI-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427160 | |
| Record name | (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161420-87-7 | |
| Record name | (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hofmann Rearrangement of Fmoc-Gln-OH
The Hofmann rearrangement has been adapted for synthesizing this compound from Fmoc-protected glutamine (Fmoc-Gln-OH). In this method, Fmoc-Gln-OH undergoes oxidative decarboxylation using iodobenzene diacetate (DiPa) in a mixed solvent system of acetonitrile, ethyl acetate, and water (2:1:1 v/v/v). The reaction proceeds at 20–30°C for 48–72 hours, yielding this compound with a productivity rate of 65–82% and high HPLC purity (>98%).
Key advantages include:
-
Avoidance of hydrogenation : Traditional routes required palladium-catalyzed hydrogenation to remove carbobenzoxy (Cbz) groups, which introduced safety and scalability challenges.
-
Solvent optimization : The mixed solvent system enhances solubility and reaction efficiency, reducing byproduct formation.
Reaction Mechanism and Kinetic Analysis
Oxidative Decarboxylation Pathway
The transformation of Fmoc-Gln-OH to this compound involves a two-step mechanism:
-
Activation of the amide bond : DiPa oxidizes the carboxamide group of Fmoc-Gln-OH, forming an intermediate isocyanate.
-
Hydrolysis : The isocyanate undergoes hydrolysis in aqueous conditions, yielding the primary amine (Dab-OH) while retaining the Fmoc protection at the α-amino position.
Kinetic studies reveal that reaction time and temperature significantly influence yield. For instance, extending the reaction duration to 72 hours at 30°C improves yields by 15–20% compared to 48-hour runs.
Optimization of Reaction Conditions
Solvent Composition and Molar Ratios
The patent CN105348147A highlights the importance of solvent ratios and reagent stoichiometry (Table 1):
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Solvent (ethyl acetate:acetonitrile:water) | 2:1:1 v/v/v | Maximizes intermediate solubility |
| DiPa:Fmoc-Gln-OH molar ratio | 1:1.2 | Prevents over-oxidation |
| Reaction temperature | 20–30°C | Balances reaction rate and decomposition |
pH Control in Boc Protection
Following the synthesis of this compound, subsequent protection of the γ-amino group with tert-butyl dicarbonate ((Boc)₂O) requires precise pH control. Adjusting the pH to 7.5–8.0 using 0.5 N NaOH ensures selective Boc protection without compromising the Fmoc group.
Scalability and Industrial Adaptations
Large-Scale Production Protocols
Industrial-scale synthesis employs automated systems to maintain consistency across batches. Key modifications include:
Quality Control Metrics
Rigorous HPLC and nuclear magnetic resonance (NMR) analyses ensure product integrity. For example, batches with >99% HPLC purity are approved for peptide synthesis applications.
Comparative Analysis of Alternative Methods
Chemical Reactions Analysis
Types of Reactions
Fmoc-dab-oh undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acid, potentially altering its properties.
Reduction: This reaction can be used to remove protective groups or reduce disulfide bonds in peptides.
Substitution: This reaction involves the replacement of one functional group with another, often used in the modification of peptides.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various acid chlorides . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions are typically modified peptides or amino acids with specific protective groups removed or altered. These products are then used in further synthesis or research applications.
Scientific Research Applications
Fmoc-dab-oh has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protective group for amino acids.
Biology: It is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is used in the synthesis of peptide-based therapeutics, which can target specific diseases or conditions.
Industry: It is used in the production of high-purity peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Fmoc-dab-oh involves the protection of the amino group during chemical reactions. This protection prevents unwanted side reactions and allows for the selective modification of other functional groups. The protective group can be removed under specific conditions, such as acidic or basic environments, to yield the desired peptide or protein.
Comparison with Similar Compounds
Fmoc-Aza-OH and Fmoc-Aha-OH
- Structural Features :
- Applications :
- Key Differences :
| Property | This compound | Fmoc-Aza-OH | Fmoc-Aha-OH |
|---|---|---|---|
| Backbone Source | Dab | Asn | Dab |
| Functional Group | γ-NH₂ | γ-N₃ | γ-N₃ |
| Molecular Weight | 340.38 g/mol | ~350–360 g/mol* | ~360–370 g/mol* |
| Key Application | Peptide synthesis | Stapled peptides | Stapled peptides |
Fmoc-Dab(Alloc)-OH
- Structural Features: The γ-amino group of Dab is protected with an allyloxycarbonyl (Alloc) group, while the α-amino group retains Fmoc protection . CAS: 204316-32-5; Molecular Weight: 424.45 g/mol.
- Applications :
- Advantages Over this compound :
- Enables site-specific modifications in complex peptide architectures.
Fmoc-Dab(ThzBoc)-OH and Fmoc-Dab(DCP)-OH
- Structural Features: ThzBoc: Thiazolidine-protected γ-amino group with a tert-butyloxycarbonyl (Boc) group . DCP: 2,6-Dichlorophenol group for enhanced solubility in organic solvents .
- Applications :
Dde-L-Dab(Fmoc)-OH and Fmoc-L-dab(octanoyl)-OH
- Structural Features: Dde-L-Dab(Fmoc)-OH: Contains a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group, removable with hydrazine . Fmoc-L-dab(octanoyl)-OH: Octanoyl group increases lipophilicity for membrane permeability studies .
- Applications: Dde protection enables sequential synthesis of branched peptides . Octanoyl derivatives are used in studies of peptide-drug conjugates .
Biological Activity
Fmoc-Dab-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid, is a derivative of the amino acid 2,4-diaminobutyric acid (Dab). It is primarily used in peptide synthesis due to its protective Fmoc group, which shields the amino group during chemical reactions. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications.
- Molecular Formula : C19H20N2O4
- Molecular Weight : 340.37 g/mol
- Structure : The presence of the Fmoc group allows for selective reactions during peptide synthesis while maintaining the integrity of the amino acid backbone.
Biological Applications
This compound and its derivatives have been investigated for various biological activities, including:
- Antimicrobial Activity : Research indicates that peptides synthesized using this compound exhibit promising antimicrobial properties. For instance, analogs of cathelicidin peptides incorporating Fmoc-Dab showed effective inhibition against multi-drug-resistant bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 μM depending on the specific peptide structure and conditions used in assays .
- Peptide Synthesis : As a building block in solid-phase peptide synthesis (SPPS), this compound has been shown to facilitate the formation of complex peptide structures. However, studies have noted challenges such as poor coupling efficiency and rapid lactamization under certain conditions, necessitating optimized protocols for effective incorporation .
- Potential Therapeutic Uses : Compounds containing Dab have been explored for their roles in various therapeutic areas, including cancer treatment and immune modulation. The structural versatility of Dab allows for modifications that can enhance biological activity and specificity towards target cells.
Case Studies
- Antimicrobial Peptides : A study demonstrated that peptides synthesized with Fmoc-Dab exhibited significant antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. The incorporation of Dab improved the stability and efficacy of these peptides in physiological conditions, highlighting its potential as a key component in therapeutic development .
- Solid-Phase Synthesis Challenges : Another investigation revealed that while Fmoc-Dab can be effectively used in SPPS, it often requires careful handling to avoid unwanted side reactions such as lactamization. The study proposed alternative coupling reagents and methods to enhance incorporation efficiency .
Data Tables
| Property | This compound |
|---|---|
| Molecular Formula | C19H20N2O4 |
| Molecular Weight | 340.37 g/mol |
| Antimicrobial Activity | MIC 2-8 μM against resistant strains |
| Synthesis Method | Solid-phase peptide synthesis (SPPS) |
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against P. aeruginosa |
| Coupling Efficiency | Poor under standard conditions |
| Structural Modifications | Enhanced activity with lactam bridges |
Q & A
Basic Research Questions
Q. What are the standard protocols for incorporating Fmoc-Dab-OH into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is typically used in SPPS via sequential deprotection and coupling cycles. The protocol involves:
- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group, followed by DMF washes .
- Activation : Pre-activate this compound with coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF (1:1:1 molar ratio) for 5–10 minutes before adding to the resin .
- Coupling : Monitor reaction completion via Kaiser test; repeat coupling if residual amines persist .
- Purification : Use reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) for crude peptide purification .
Q. How should researchers optimize purification methods for peptides containing this compound?
- Methodological Answer :
- Solvent Selection : Adjust mobile phases (e.g., acetonitrile with 0.1% TFA) to resolve Dab-containing peptides from byproducts.
- Column Choice : Use C18 columns for high hydrophobicity resolution.
- Purity Validation : Confirm purity (>95%) via LC-MS (low m/z deviations) and MALDI-TOF (molecular ion peaks) .
Advanced Research Questions
Q. How can coupling efficiency challenges with this compound be addressed in complex peptide sequences?
- Methodological Answer : Steric hindrance from Dab’s side chain may reduce coupling efficiency. Strategies include:
-
Double Coupling : Repeat activation/coupling steps with fresh reagents.
-
Elevated Temperatures : Perform reactions at 40–50°C to enhance kinetics.
-
Microwave-Assisted SPPS : Reduce coupling time (e.g., 5–10 minutes at 50°C) .
-
Additives : Use chaotropic agents (e.g., urea) to improve resin swelling in difficult sequences .
Condition Coupling Efficiency Side Reactions Standard (RT, 1 hr) 70–80% Minimal Microwave (50°C, 10 min) 90–95% Slight epimerization risk
Q. What analytical techniques are critical for characterizing this compound-containing peptides and validating their structural integrity?
- Methodological Answer :
- LC-MS : Quantifies purity and detects mass shifts from incomplete deprotection/coupling.
- NMR (1H/13C) : Confirms backbone connectivity and side-chain functionalization (e.g., δ-amino group) .
- Circular Dichroism (CD) : Assesses conformational impact of Dab incorporation in helical or β-sheet regions .
Q. How do steric and electronic properties of this compound influence its reactivity compared to other Fmoc-protected amino acids?
- Methodological Answer :
- Steric Effects : Dab’s shorter side chain (vs. Lys) reduces steric hindrance but may limit solubility in hydrophobic sequences.
- Electronic Effects : The δ-amino group (pKa ~10.5) can participate in intra-residue hydrogen bonding, affecting coupling kinetics. Computational modeling (e.g., DFT calculations) predicts transition states for coupling reactions .
Q. What strategies resolve contradictions in coupling efficiency data when using this compound under varying experimental conditions?
- Methodological Answer :
- Systematic Screening : Vary temperature, solvent (DMF vs. NMP), and activation reagents (DIC vs. HATU) to identify optimal conditions.
- Statistical Analysis : Use ANOVA to compare efficiency across replicates and identify significant variables .
- Cross-Validation : Compare results with literature on Dab homologs (e.g., Fmoc-Dap-OH) to contextualize reactivity trends .
Safety and Handling Considerations
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
